3-Amino-2-chloroisonicotinonitrile

Descripción

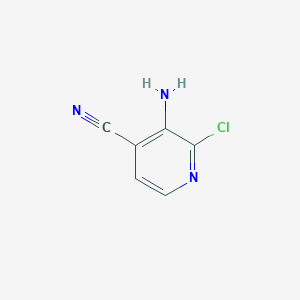

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-2-chloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-5(9)4(3-8)1-2-10-6/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYPOTYQEONNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444606 | |

| Record name | 3-amino-2-chloroisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342899-37-0 | |

| Record name | 3-Amino-2-chloro-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342899-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-2-chloroisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-chloropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reduction of a Nitro Precursor:an Alternative Pathway Begins with 2 Chloro 3 Nitropyridine 4 Carbonitrile. in This Sequence, the Nitro Group at the 3 Position is Reduced to an Amino Group. This Reduction is a Standard Transformation in Organic Synthesis and Can Be Achieved Using Various Reducing Agents. for Instance, Reagents Like Tin Ii Chloride or Catalytic Hydrogenation Are Commonly Employed for the Reduction of Aromatic Nitro Compounds to Their Corresponding Amines.guidechem.com

Advanced and Green Synthetic Strategies

In line with the growing emphasis on sustainable chemistry, efforts are being made to develop more efficient and environmentally friendly methods for the synthesis of chemical compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation to the amination of chloropyridines has been shown to be effective. tandfonline.comtandfonline.com This technique can significantly reduce reaction times compared to conventional heating methods. For the synthesis of 3-Amino-2-chloroisonicotinonitrile, a microwave-assisted amination of 2,3-dichloropyridine-4-carbonitrile could potentially offer a more rapid and efficient route to the final product. nih.govmdpi.com The use of microwave heating can enhance the rate of nucleophilic aromatic substitution, leading to faster conversion and potentially cleaner reactions.

Exploration of Environmentally Benign Methodologies

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this could involve several approaches:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key aspect of green chemistry. rsc.org

Catalytic Reactions: Employing catalysts to promote reactions can lead to higher efficiency and reduced waste. For the reduction of a nitro precursor, catalytic hydrogenation using a recyclable catalyst like palladium on carbon is a greener alternative to stoichiometric reducing agents. guidechem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. Multi-component reactions, where several starting materials are combined in a single step, often exhibit high atom economy. rsc.org

While specific green synthesis protocols for this compound are not extensively documented, the application of these general principles can guide the development of more sustainable manufacturing processes.

Preparation of Key Precursors and Synthetic Intermediates Leading to this compound

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

The synthesis of 2,3-dichloropyridine-4-carbonitrile is a critical step. One approach to obtaining this intermediate involves the Sandmeyer reaction, starting from 3-amino-2-chloropyridine. This reaction sequence typically involves diazotization of the amino group followed by reaction with a copper(I) cyanide. Another potential route could start from nicotinamide, which can be converted to 3-aminopyridine (B143674) via a Hofmann rearrangement. Subsequent chlorination and cyanation steps would then lead to the desired dichlorinated nitrile. google.com

For the synthesis of 2-chloro-3-nitropyridine-4-carbonitrile , a common starting material is 2-chloropyridine (B119429). Nitration of 2-chloropyridine can introduce a nitro group onto the pyridine (B92270) ring. Subsequent introduction of the cyano group at the 4-position would yield the desired precursor. The conversion of a methyl group to a nitrile group can be achieved through ammoxidation. chemicalbook.com Alternatively, starting from 4-cyanopyridine, N-oxidation followed by chlorination and nitration could provide the intermediate. chemicalbook.com

Below is a table summarizing the key precursors and their potential synthetic starting points.

| Precursor/Intermediate | Potential Starting Material(s) | Key Transformation(s) |

| This compound | 2,3-Dichloropyridine-4-carbonitrile | Amination |

| 2-Chloro-3-nitropyridine-4-carbonitrile | Reduction of nitro group | |

| 2,3-Dichloropyridine-4-carbonitrile | 3-Amino-2-chloropyridine | Diazotization, Sandmeyer reaction |

| Nicotinamide | Hofmann rearrangement, Chlorination, Cyanation | |

| 2-Chloro-3-nitropyridine-4-carbonitrile | 2-Chloropyridine | Nitration, Cyanation |

| 4-Cyanopyridine | N-oxidation, Chlorination, Nitration |

Chemical Transformations and Derivatization of 3 Amino 2 Chloroisonicotinonitrile

Reactions Involving the Exocyclic Amino Group at Position 3

The exocyclic amino group at the C-3 position of the pyridine (B92270) ring is a primary nucleophilic site, making it amenable to various functionalization reactions. These transformations are crucial for building more complex molecular architectures and introducing diverse functional moieties.

Acylation and Alkylation Reactions for Functionalization

The primary amino group of 3-Amino-2-chloroisonicotinonitrile can be readily acylated or alkylated to introduce new substituents. These reactions are fundamental for modifying the electronic and steric properties of the molecule.

Acylation is typically achieved by treating the compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetic anhydride can introduce an acetyl group, forming the corresponding acetamide derivative. This transformation, known as the Dakin-West reaction when applied to amino acids, converts the amino group into a keto-amide quora.com. The acylation of primary amines is a well-established method for protecting the amino group or for building larger molecular frameworks researchgate.netmdpi.commdpi.comlcms.cz.

Alkylation introduces alkyl groups onto the nitrogen atom. However, direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and can even proceed to form quaternary ammonium salts youtube.comlibretexts.orgsavemyexams.com. More controlled methods, such as reductive amination, are often preferred for achieving selective mono-alkylation.

| Reactant (A) | Reagent (B) | Conditions | Product | Reaction Type |

| This compound | Acetic Anhydride | Pyridine, Heat | N-(2-chloro-4-cyanopyridin-3-yl)acetamide | Acylation |

| This compound | Benzoyl Chloride | Triethylamine, DCM | N-(2-chloro-4-cyanopyridin-3-yl)benzamide | Acylation |

| This compound | Methyl Iodide | K₂CO₃, Acetone | 2-Chloro-3-(methylamino)isonicotinonitrile | Alkylation |

This table presents representative acylation and alkylation reactions based on the known reactivity of 3-aminopyridines.

Condensation Reactions for Schiff Base Formation and Subsequent Cyclization

The primary amino group readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule mdpi.commdpi.comscholarpublishing.org. The resulting Schiff base is a versatile intermediate that can undergo further transformations.

For example, reacting this compound with an aromatic aldehyde like benzaldehyde would yield an N-benzylidene derivative. These imine intermediates are valuable because the C=N bond can be reduced to form a stable secondary amine or can participate in cyclization reactions. For instance, cyclocondensation of Schiff bases with reagents like chloroacetyl chloride can lead to the formation of four-membered heterocyclic rings, such as 2-azetidinones .

| Amine | Aldehyde/Ketone | Conditions | Product (Schiff Base) |

| This compound | Benzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | 2-Chloro-3-((E)-benzylideneamino)isonicotinonitrile |

| This compound | Acetone | Toluene, p-TSA, Dean-Stark | 2-Chloro-3-(isopropylideneamino)isonicotinonitrile |

| This compound | 4-Methoxybenzaldehyde | Methanol, Reflux | 2-Chloro-3-(((E)-4-methoxybenzylidene)amino)isonicotinonitrile |

This table illustrates potential Schiff base formation reactions based on established methods for aromatic amines. nih.gov

Annulation Reactions for the Formation of Fused Heterocyclic Systems (e.g., Quinazolines, Triazoles)

The juxtaposition of the amino group at C-3 and the nitrile group at C-4 makes this compound an excellent substrate for annulation reactions, leading to the synthesis of fused heterocyclic systems. These reactions construct a new ring onto the existing pyridine scaffold.

A prominent example is the formation of pyrido[3,2-d]pyrimidines, a class of compounds structurally related to quinazolines. The synthesis often involves the reaction of a 3-aminopyridine (B143674) derivative with a one-carbon synthon, such as formic acid or an orthoformate, which facilitates the closure of the pyrimidine ring nih.govnih.govresearchgate.netencyclopedia.pubrsc.org. The amino and nitrile groups participate in the cyclization to form the fused bicyclic system.

Furthermore, the amino group can be transformed to build a fused triazole ring. This can be achieved through diazotization of the amino group followed by an intramolecular cyclization or by reacting with reagents that provide the remaining nitrogen atoms for the triazole ring nih.govepo.orgbldpharm.comresearchgate.net.

| Reactant | Reagent(s) | Conditions | Fused Heterocycle Product |

| This compound | Triethyl Orthoformate, Acetic Anhydride | Reflux | 7-Chloropyrido[3,2-d]pyrimidin-4-amine |

| This compound | Formamide | 180-200 °C | 7-Chloropyrido[3,2-d]pyrimidin-4-amine |

| This compound | 1) NaNO₂, HCl2) NaN₃ | 0-5 °C | 7-Chloro- epo.orgbldpharm.comresearchgate.nettriazolo[4,5-d]pyridine |

This table outlines plausible annulation reactions to form fused heterocyclic systems based on known syntheses with related 3-aminopyridine precursors.

Reactivity of the Chloro Substituent at Position 2

The chlorine atom at the C-2 position of the pyridine ring is susceptible to displacement through various mechanisms, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents at this position.

Nucleophilic Substitution Reactions with Various Reagents

The chloro group at C-2 is activated towards nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the ring nitrogen atom. This allows for its displacement by a variety of nucleophiles youtube.com. The reaction typically proceeds via an addition-elimination mechanism, involving a temporary disruption of the ring's aromaticity youtube.com.

Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines, often at elevated temperatures, can introduce new amino substituents at the C-2 position youtube.comlibretexts.orgsavemyexams.com.

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) can replace the chlorine with an alkoxy group, forming ethers.

Thiols: Thiolates can displace the chlorine to form thioethers.

The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

| Nucleophile | Reagent | Conditions | Product |

| Amine | Piperidine | Heat, Base (e.g., K₂CO₃) | 3-Amino-2-(piperidin-1-yl)isonicotinonitrile |

| Alkoxide | Sodium Methoxide | Methanol, Reflux | 3-Amino-2-methoxyisonicotinonitrile |

| Thiolate | Sodium Thiophenoxide | DMF, Heat | 3-Amino-2-(phenylthio)isonicotinonitrile |

This table provides examples of potential nucleophilic substitution reactions at the C-2 position.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chloro substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is one of the most widely used reactions in this class libretexts.org.

In a typical Suzuki reaction, this compound would be coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base libretexts.orgnih.govresearchgate.net. This reaction effectively replaces the chlorine atom with an aryl group, providing a direct route to biaryl compounds. The choice of palladium catalyst, ligands, base, and solvent system is critical for achieving high yields nih.govresearchgate.net.

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Amino-2-phenylisonicotinonitrile |

| 4-Methylphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 3-Amino-2-(p-tolyl)isonicotinonitrile |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 3-Amino-2-(thiophen-2-yl)isonicotinonitrile |

This table shows representative Suzuki-Miyaura cross-coupling reactions for the arylation of the C-2 position.

Transformations of the Nitrile Group at Position 4

The nitrile group at the 4-position of the pyridine ring is a key functional handle for a variety of chemical transformations, enabling the introduction of new functionalities and the construction of novel ring systems.

Hydrolysis and Amidation Reactions

The conversion of the nitrile group to a carboxamide or a carboxylic acid represents a fundamental transformation in organic synthesis. While specific literature detailing the direct hydrolysis or amidation of this compound is not extensively available, the general reactivity of nitriles suggests that this transformation is feasible under standard conditions. Acid- or base-catalyzed hydrolysis would be expected to yield the corresponding 3-amino-2-chloroisonicotinic acid.

Similarly, the conversion to the amide, 3-amino-2-chloroisonicotinamide, is a plausible transformation. This compound is commercially available, indicating that synthetic routes to it from the nitrile are established. The controlled hydration of the nitrile, often facilitated by acid or base, would lead to the formation of the primary amide.

Cycloaddition Reactions for Novel Ring Systems

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a direct route to various five-membered heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. While specific examples with this compound are not prevalent in the literature, the reaction of nitriles with sodium azide is a well-established method for the synthesis of tetrazoles. This reaction typically proceeds via the formation of an intermediate imidoyl azide, which then cyclizes. The application of this methodology to this compound would be expected to yield the corresponding tetrazolylpyridine derivative, a scaffold of interest in medicinal chemistry due to the bioisosteric relationship between the tetrazole ring and a carboxylic acid group.

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound has proven to be a valuable substrate for such reactions, enabling the rapid construction of fused heterocyclic systems.

A notable example is the one-pot, three-component synthesis of pyrido[3,2-e]triazolo[4,3-a]pyrimidines. In this reaction, this compound is treated with an aromatic aldehyde and an aryl or heteroaryl hydrazide in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing ethanol. This transformation proceeds through a triazolization–cyclocondensation cascade to afford the target compounds in good to excellent yields.

Similarly, this compound has been utilized in the synthesis of novel pyrido[3,2-e]pyrimidine derivatives. These compounds have been investigated for their potential as antimicrobial and anticancer agents. The synthesis involves the reaction of this compound with various reagents in a multi-step or one-pot fashion, highlighting the utility of this starting material in generating libraries of biologically relevant molecules.

The following table summarizes a selection of pyrido[3,2-e]triazolo[4,3-a]pyrimidine derivatives synthesized from this compound and their reported yields.

| Entry | Aldehyde (ArCHO) | Hydrazide (R-CONHNH2) | Product | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Benzhydrazide | 7-(4-chlorophenyl)-5-phenylpyrido[3,2-e] stackexchange.comtriazolo[4,3-a]pyrimidine | 85 |

| 2 | 4-Methoxybenzaldehyde | Benzhydrazide | 7-(4-methoxyphenyl)-5-phenylpyrido[3,2-e] stackexchange.comtriazolo[4,3-a]pyrimidine | 92 |

| 3 | 4-Nitrobenzaldehyde | Benzhydrazide | 7-(4-nitrophenyl)-5-phenylpyrido[3,2-e] stackexchange.comtriazolo[4,3-a]pyrimidine | 88 |

| 4 | Benzaldehyde | 4-Chlorobenzhydrazide | 5-(4-chlorophenyl)-7-phenylpyrido[3,2-e] stackexchange.comtriazolo[4,3-a]pyrimidine | 82 |

Applications in Medicinal Chemistry

Role of 3-Amino-2-chloroisonicotinonitrile as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, serving as a template for developing a range of bioactive compounds. mdpi.commdpi.com this compound exemplifies such a scaffold due to its utility as an intermediate in the synthesis of compounds with potential anti-inflammatory and anticancer properties. The pyridine (B92270) unit is a core component in many biologically significant molecules, and the specific arrangement of reactive groups on this compound—the nucleophilic amino group, the displaceable chlorine atom, and the versatile nitrile group—provides multiple handles for chemical diversification. mdpi.com

This structural versatility allows chemists to generate libraries of derivative compounds, exploring structure-activity relationships to optimize therapeutic effects. Its application in synthesizing a variety of heterocyclic systems, including those with demonstrated antimicrobial and anticancer activities, underscores its importance as a foundational structure in the search for new drugs. mdpi.comunpatti.ac.id

Development of Novel Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Research has shown that heterocyclic compounds, particularly those based on pyridine scaffolds, are a promising avenue for discovering molecules with antibacterial and antifungal properties. unpatti.ac.idmdpi.comnih.gov

Derivatives of 2-amino-3-cyanopyridine (B104079), the core structure of this compound, have been synthesized and evaluated for their antibacterial properties. Studies have shown that certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. unpatti.ac.id The simultaneous presence of specific functional groups, such as bromine atoms alongside amino and nitro groups, on the pyridine scaffold appears to contribute to their biological activity. unpatti.ac.id

One study tested a series of 2-amino-3-cyanopyridine derivatives against common bacterial pathogens, demonstrating their potential as a basis for new antibacterial drugs. unpatti.ac.id

Table 1: Antibacterial and Antifungal Screening of 2-Amino-3-cyanopyridine Derivatives

| Microorganism | Type | Activity of Derivatives | Source |

| Staphylococcus aureus | Gram-positive Bacteria | Promising Inhibition | unpatti.ac.id |

| Escherichia coli | Gram-negative Bacteria | Promising Inhibition | unpatti.ac.id |

| Candida albicans | Fungus | Promising Inhibition | unpatti.ac.id |

In addition to antibacterial action, 2-amino-3-cyanopyridine derivatives have been assessed for their effectiveness against fungal pathogens. unpatti.ac.id Fungal infections, particularly in immunocompromised individuals, represent a significant health challenge, driving the search for new antifungal agents. nih.govnih.gov

The same study that demonstrated antibacterial effects also tested the cyanopyridine derivatives against the opportunistic yeast Candida albicans. The results indicated that compounds derived from this scaffold possess notable antifungal activity, making them candidates for further development. unpatti.ac.id The ability of this single scaffold to yield compounds with dual antibacterial and antifungal potential highlights its value in anti-infective research.

Anticancer and Antitumor Research

The 3-cyanopyridine (B1664610) scaffold is a key feature in a variety of compounds investigated for their anticancer properties. mdpi.com Research has focused on the ability of these derivatives to inhibit the growth of cancer cells and interfere with processes essential for tumor survival and expansion.

Multiple studies have confirmed the cytotoxic potential of derivatives based on the 2-amino-3-cyanopyridine framework against a range of human cancer cell lines. mdpi.comnih.gov These studies measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀), with lower values indicating higher potency.

One investigation into 2-amino-4,6-diphenylnicotinonitriles, which share the core nicotinonitrile structure, found that some derivatives displayed exceptional cytotoxicity against breast cancer cell lines. nih.gov For example, one compound proved to be more potent than the standard chemotherapy drug Doxorubicin against both MDA-MB-231 and MCF-7 cell lines. nih.gov

Another study focused on 3-cyanopyridine derivatives revealed that the 2-oxo-3-cyanopyridine scaffold was generally preferred for cytotoxic activity compared to 2-thioxo or 2-amino variants. mdpi.com A derivative with a 4-methoxy substitution was particularly active, showing significantly more potency than the standard anticancer agent 5-FU against prostate (PC-3) and breast (MDA-MB-231) cancer cells. mdpi.com

Table 2: Cytotoxic Activity (IC₅₀) of Selected Cyanopyridine Derivatives Against Human Cancer Cell Lines

| Compound Type/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

| 2-Amino-4,6-diphenylnicotinonitrile (Cmpd 3) | MDA-MB-231 (Breast) | 1.81 | nih.gov |

| 2-Amino-4,6-diphenylnicotinonitrile (Cmpd 3) | MCF-7 (Breast) | 2.85 | nih.gov |

| Doxorubicin (Reference) | MDA-MB-231 (Breast) | 3.18 | nih.gov |

| Doxorubicin (Reference) | MCF-7 (Breast) | 4.17 | nih.gov |

| 2-Oxo-3-cyanopyridine (Cmpd 5e) | PC-3 (Prostate) | 7.9 | mdpi.com |

| 2-Oxo-3-cyanopyridine (Cmpd 5e) | MDA-MB-231 (Breast) | 3.6 | mdpi.com |

| 2-Oxo-3-cyanopyridine (Cmpd 5e) | HepG2 (Liver) | 6.0 | mdpi.com |

| 5-Fluorouracil (Reference) | PC-3 (Prostate) | 15.8 | mdpi.com |

| 5-Fluorouracil (Reference) | MDA-MB-231 (Breast) | 9.5 | mdpi.com |

| 5-Fluorouracil (Reference) | HepG2 (Liver) | 5.8 | mdpi.com |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. While direct studies on the antiangiogenic activity of this compound itself are not prominent, research into related heterocyclic scaffolds suggests this is a promising area of investigation. For instance, derivatives of 3-amino-1,2,4-triazole have been shown to possess antiangiogenic activity in addition to their direct anticancer effects. nih.gov Furthermore, certain 3-cyano-2-oxopyridine derivatives have been noted for potential antiangiogenic actions. researchgate.net This indicates that scaffolds like this compound, which serve as starting points for complex heterocyclic compounds, hold potential for the development of agents with dual anticancer and antiangiogenic activities. nih.gov

Applications in Agrochemistry

Development of Agrochemical Active Ingredients Utilizing 3-Amino-2-chloroisonicotinonitrile as an Intermediate

While the pyridine (B92270) ring is a common scaffold in a variety of commercial pesticides, detailed public-domain research specifically documenting the use of this compound as a direct precursor to a commercialized or late-stage development agrochemical active ingredient is limited. The scientific literature and patent landscape provide broader examples of how related 3-aminopyridine (B143674) derivatives are utilized in the synthesis of agrochemicals. For instance, the synthesis of various pyridine-containing herbicides and insecticides often involves the modification of the pyridine core to introduce different functional groups that tune the molecule's efficacy and spectrum of activity. However, specific examples detailing the reaction pathways and the resulting active ingredients directly from this compound are not extensively reported in publicly accessible scientific databases.

Investigation of Insecticidal Properties

The investigation into the inherent insecticidal properties of this compound and its direct derivatives is not well-documented in peer-reviewed literature. Research in the area of pyridine-based insecticides often focuses on more complex structures where the pyridine moiety is a part of a larger pharmacophore. For example, studies on neonicotinoids and other insecticide classes feature a substituted pyridine ring, but these are not typically synthesized directly from this compound.

Currently, there is a lack of published data from controlled laboratory or field studies that would allow for a quantitative assessment of the insecticidal activity of this compound or its simple derivatives against common agricultural pests. Such studies would typically involve determining key metrics like the median lethal dose (LD50) or median lethal concentration (LC50) against various insect species. Without such data, a conclusive statement on its insecticidal properties cannot be made.

Assessment of Herbicidal Efficacy

However, specific studies that evaluate this compound for its ability to inhibit weed growth, its spectrum of activity against different weed species, and its selectivity towards crops are not found in the available scientific literature. Data tables presenting inhibition percentages against various weeds or IC50 values for target enzymes, which are standard in herbicidal research, are not published for this specific compound. Therefore, its potential as a herbicidal agent remains speculative pending further research and publication of data.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For a compound like 3-Amino-2-chloroisonicotinonitrile, DFT calculations can provide valuable insights into its chemical behavior. These studies typically involve optimizing the molecule's geometry and then calculating various electronic properties.

Fukui functions are central to predicting the local reactivity of a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack.

There are three main types of Fukui indices:

f+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r) : Indicates the propensity of a site to radical attack.

Local philicity indices are derived from Fukui functions and provide a quantitative measure of the electrophilic or nucleophilic character of different atomic sites within the molecule. For this compound, one would expect the nitrogen atoms of the pyridine (B92270) ring and the amino group, as well as the cyano group, to exhibit distinct reactivity patterns that can be quantified by these indices.

Table 1: Hypothetical Fukui Indices and Local Philicity for this compound

| Atom/Region | Hypothetical f+ | Hypothetical f- | Predicted Reactivity |

| N (Pyridine) | High | Low | Prone to electrophilic attack |

| C-Cl | Moderate | High | Potential site for nucleophilic substitution |

| N (Amino) | Low | High | Prone to electrophilic attack |

| C-CN | High | Low | Prone to nucleophilic attack |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

By analyzing the distribution of Fukui indices and local philicity, researchers can predict the most probable sites for chemical reactions. For instance, a high f- value on the amino group would suggest it is a likely site for electrophilic attack. Conversely, a high f+ value on the carbon atom attached to the chlorine would indicate its susceptibility to nucleophilic substitution. DFT can also be used to model the transition states of potential reaction pathways, providing insights into the reaction mechanisms and their energetic barriers.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand, such as this compound or its derivatives, might interact with a biological target like a protein or enzyme.

Docking simulations can reveal the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the amino group, the pyridine nitrogen, and the cyano group are all capable of forming hydrogen bonds, which would be a key focus of such a study. The chlorine atom can also participate in halogen bonding, another important non-covalent interaction.

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function, which estimates the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable complex. The docking results also provide the most likely binding poses of the ligand within the receptor's active site.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Kinase | -8.5 | ASP145, LYS72, PHE80 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations to Understand Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a molecule over time.

MD simulations of this compound, both in solution and when bound to a receptor, would offer a deeper understanding of its behavior. In solution, simulations can reveal the molecule's flexibility and preferred conformations. When complexed with a receptor, MD simulations can assess the stability of the docked pose, showing how the ligand and receptor adapt to each other and the role of solvent molecules in the interaction. This provides a more realistic and detailed picture of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in chemistry and biology to predict the activity of a chemical compound based on its molecular structure. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities.

A thorough review of scientific literature and chemical databases reveals a significant lack of specific QSAR studies focused solely on This compound . While QSAR modeling is a common approach for predicting the biological activities of various classes of heterocyclic compounds, including pyridine derivatives, dedicated research on this particular compound is not publicly available.

The general methodology for a QSAR study involves the following key steps:

Data Set Selection: A series of structurally related compounds with known biological activities (e.g., IC₅₀ or EC₅₀ values) against a specific target are compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that correlates the calculated descriptors with the biological activities.

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in the model development.

In the absence of specific QSAR studies on this compound, it is not possible to present detailed research findings or data tables illustrating the relationship between its structural features and any particular biological activity. Such an analysis would require experimental data for a series of its derivatives and subsequent computational modeling, which has not been reported in the available scientific literature.

Therefore, while the principles of QSAR are well-established for predicting the activity of novel compounds, their specific application to this compound remains an area for future research.

Advanced Analytical and Spectroscopic Characterization Techniques in Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Amino-2-chloroisonicotinonitrile, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the amino group. The two aromatic protons are anticipated to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, with their precise chemical shifts and coupling patterns being influenced by the electron-withdrawing effects of the chlorine and nitrile substituents, as well as the electron-donating amino group. The protons of the amino group (-NH₂) are expected to produce a broad signal in the range of δ 5.0 to 7.0 ppm. The exact chemical shift and the broadness of this peak can be influenced by factors such as solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring and the carbon of the nitrile group. The nitrile carbon typically resonates in the downfield region, around δ 115-125 ppm. The chemical shifts of the aromatic carbons are spread across the range of approximately δ 110 to 160 ppm, with the carbons directly attached to the electronegative chlorine and nitrogen atoms showing characteristic shifts.

Due to the absence of fluorine in its structure, ¹⁹F NMR spectroscopy is not applicable for the analysis of this compound.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.0 - 9.0 | Aromatic Protons (2H) |

| 5.0 - 7.0 (broad) | Amino Protons (2H) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

A key feature in the IR spectrum is the strong and sharp absorption band for the nitrile (C≡N) stretching vibration, which is expected to appear in the range of 2200-2260 cm⁻¹. This band is a definitive indicator of the nitrile functional group. The amino (-NH₂) group gives rise to a pair of stretching vibration bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches. Additionally, the spectrum will exhibit characteristic absorptions for C-C and C-N stretching vibrations within the pyridine ring, as well as C-Cl stretching vibrations, typically found in the fingerprint region (below 1500 cm⁻¹).

| IR Absorption Bands (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 3500 | N-H Stretching (Amino group) |

| 2200 - 2260 | C≡N Stretching (Nitrile group) |

| 1500 - 1600 | C=C and C=N Stretching (Pyridine ring) |

| Below 1500 | C-Cl Stretching and other fingerprint vibrations |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, providing further confirmation of its structure. The molecular formula of the compound is C₆H₄ClN₃, with a molecular weight of approximately 153.57 g/mol . bldpharm.comfishersci.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of the chlorine atom, a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would involve the loss of small neutral molecules such as HCN, Cl, and NH₂, providing valuable structural information.

| Mass Spectrometry Data | |

| Parameter | Expected Value/Observation |

| Molecular Formula | C₆H₄ClN₃ |

| Molecular Weight | 153.57 g/mol |

| Molecular Ion Peak (M⁺) | m/z ≈ 153 and 155 (due to ³⁵Cl/³⁷Cl isotopes) |

| Fragmentation | Loss of HCN, Cl, NH₂ |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques for assessing the purity of this compound and for its separation from impurities or related compounds. These methods are widely used in quality control and in monitoring the progress of chemical reactions. bldpharm.com

A typical HPLC or UPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector, as the pyridine ring system of the compound absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and a single, sharp peak would be indicative of a high-purity sample.

| HPLC/UPLC Parameters (Typical) | |

| Parameter | Description |

| Stationary Phase | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis Detector |

| Purity Assessment | Based on peak area percentage |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

While specific X-ray crystallographic data for this compound was not found in the searched literature, analysis of a closely related compound, 3-chloropyridin-2-amine, reveals insights into potential solid-state interactions. In the crystal structure of 3-chloropyridin-2-amine, intermolecular N—H···N hydrogen bonds lead to the formation of centrosymmetric dimers. nih.gov It is plausible that this compound would also exhibit hydrogen bonding involving the amino group and the nitrogen atom of the pyridine ring or the nitrile group, influencing its crystal lattice structure.

| X-ray Crystallography Data (Hypothetical) | |

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Accurate geometric parameters of the molecule |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions |

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 3-Amino-2-chloroisonicotinonitrile Derivatives with Enhanced Specificity

The inherent reactivity of the this compound core, particularly the adaptability of its amino and chloro groups, makes it a prime candidate for rational drug design. Future efforts will concentrate on the strategic modification of this scaffold to create derivatives with heightened specificity and potency for a range of biological targets. A significant focus of this research is the development of kinase inhibitors, a critical class of drugs in cancer therapy and the treatment of inflammatory diseases.

The design of these next-generation derivatives will be heavily reliant on a deep understanding of structure-activity relationships (SAR). By systematically altering the substituents on the pyridine (B92270) ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target protein's binding site. This approach has already shown promise in the development of inhibitors for key signaling proteins. For instance, derivatives of the related 2-aminopyridine (B139424) scaffold have demonstrated potent inhibitory activity against mitogen-activated protein kinases (MAPKs) like p38α and JNK3, which are implicated in inflammatory responses and cellular stress.

Future research will leverage computational modeling and combinatorial chemistry to accelerate the discovery of new derivatives. These techniques will enable the rapid screening of virtual libraries of compounds, identifying candidates with the most promising binding affinities and selectivity profiles before they are synthesized in the laboratory. The ultimate goal is to develop highly targeted therapies with improved efficacy and reduced off-target effects.

| Derivative Scaffold | Target Kinase | Key Structural Modifications |

| 2-Aminopyridine | p38α MAPK | Modifications to the pyridine and imidazole (B134444) rings to enhance binding affinity and selectivity. |

| 2-Aminopyridine | JNK3 MAPK | Alterations to substituents to shift inhibitory activity from p38α to JNK3. |

Exploration of Novel Biological Targets for Therapeutic Intervention

While the development of kinase inhibitors represents a significant avenue of research, the therapeutic potential of this compound derivatives is not limited to this single target class. The unique chemical properties of this compound make it a versatile starting point for the discovery of drugs that act on a wide array of biological targets.

Future research will focus on identifying and validating novel molecular targets for these derivatives. This will involve high-throughput screening of compound libraries against a diverse panel of enzymes, receptors, and other proteins implicated in disease. One promising area of exploration is the development of anticancer agents that act through novel mechanisms. For example, researchers are investigating the potential of this compound derivatives to inhibit the activity of enzymes such as carbonic anhydrases, which are overexpressed in many types of cancer and contribute to tumor growth and metastasis.

Another area of interest is the development of new anti-inflammatory drugs. The ability of this compound derivatives to modulate the activity of key inflammatory mediators suggests that they could be effective in treating a range of conditions, from rheumatoid arthritis to inflammatory bowel disease.

The exploration of novel biological targets will be guided by a combination of experimental and computational approaches. Techniques such as chemical proteomics and activity-based protein profiling will be used to identify the cellular targets of bioactive compounds, while molecular docking and other computational methods will be used to predict their binding modes and guide the design of more potent and selective inhibitors.

Integration of this compound into Advanced Materials Science Applications

The unique electronic and photophysical properties of the this compound scaffold make it an attractive building block for the creation of advanced materials with a wide range of applications. The presence of both electron-donating (amino) and electron-withdrawing (cyano and chloro) groups, combined with the aromatic pyridine ring, gives this molecule a unique electronic profile that can be harnessed for applications in organic electronics and polymer chemistry.

Future research in this area will focus on the synthesis and characterization of novel polymers and functional materials derived from this compound. One area of particular interest is the development of organic light-emitting diodes (OLEDs). The tunable electronic properties of this compound derivatives could allow for the creation of new materials that emit light at specific wavelengths, leading to more efficient and vibrant displays.

Another promising application is in the development of conductive polymers. By incorporating this compound into the polymer backbone, it may be possible to create materials with high charge carrier mobility, which could be used in a variety of electronic devices, such as transistors and sensors. The ability of the amino and cyano groups to participate in hydrogen bonding and other non-covalent interactions could also be exploited to control the self-assembly of these materials, leading to the formation of highly ordered structures with enhanced electronic properties.

The versatility of this compound also extends to the development of functional dyes and pigments. The chromophoric nature of the molecule, combined with its chemical stability, makes it an ideal candidate for these applications.

Sustainable Synthesis and Process Optimization for Industrial Scale-Up

As the potential applications of this compound and its derivatives continue to expand, there is a growing need for sustainable and efficient methods for their synthesis on an industrial scale. Future research in this area will focus on the development of green chemistry approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

One key area of focus will be the development of catalytic methods for the synthesis of this compound. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, which can be both costly and environmentally damaging. The use of catalysts, such as transition metals or enzymes, could allow for the development of more efficient and selective synthetic routes.

Another important aspect of sustainable synthesis is the use of greener solvents and reaction media. Researchers are exploring the use of water, supercritical fluids, and ionic liquids as alternatives to traditional organic solvents, which are often toxic and volatile.

In addition to developing new synthetic methods, there is also a need to optimize existing processes for industrial scale-up. This will involve a detailed understanding of the reaction kinetics and thermodynamics, as well as the development of efficient methods for product purification and isolation. The implementation of continuous flow chemistry, for example, could offer significant advantages over traditional batch processing, including improved safety, higher yields, and reduced waste.

By focusing on these key areas of research, the scientific community can unlock the full potential of this compound, paving the way for the development of new technologies that will benefit society in a variety of ways.

Q & A

Q. What are the established synthetic routes for 3-Amino-2-chloroisonicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic amination of precursor halides. For example, substituting chlorine at the 2-position of a pyridine ring with an amino group under anhydrous conditions (e.g., using NH₃ in THF at 0–5°C) can yield the target compound. Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., Pd/C for hydrogenation). Purity (>98%) is confirmed via HPLC or LC-MS, as noted in batch analyses . Retrosynthetic strategies leveraging AI-driven reaction prediction tools (e.g., Reaxys or Pistachio models) are emerging to identify novel pathways .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer : Structural confirmation relies on:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., NH₂ at C3, Cl at C2).

- Mass Spectrometry : Molecular ion peaks (m/z ≈ 153.57 for [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves bond angles and lattice parameters, critical for studying intermolecular interactions.

- Elemental Analysis : Validates C6H4ClN3 composition .

Q. What safety protocols are recommended for handling this compound in lab settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (evidenced by safety data sheets for analogous nitriles).

- First Aid : Immediate rinsing with water for skin/eye contact; medical consultation if ingested or inhaled .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to identify reactive sites. For instance, the electron-deficient pyridine ring at C4 may favor nucleophilic attack. Molecular dynamics simulations (as applied to similar compounds in ) can simulate solvent effects and transition states .

Q. What strategies resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions arise from varying experimental conditions (e.g., temperature, purity). Systematic approaches include:

- Phase Solubility Studies : Measure saturation points in solvents like DMSO, ethanol, or hexane at 25°C and 40°C.

- Hansen Solubility Parameters : Compare dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions to solubility .

- Controlled Replication : Use standardized batches (≥98% purity) to minimize variability .

Q. How does steric hindrance from the amino group influence the compound’s participation in cross-coupling reactions?

- Methodological Answer : The amino group at C3 may restrict access to the C4 position in Suzuki-Miyaura couplings. Experimental designs to mitigate this include:

- Protecting Groups : Temporarily block the NH₂ group with Boc or Fmoc.

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for efficiency.

- Kinetic Studies : Monitor reaction rates via in situ IR or GC-MS to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.